molecular formula C17H18N2O7 B4042607 N-benzyl-2-(2-nitrophenoxy)ethanamine oxalate

N-benzyl-2-(2-nitrophenoxy)ethanamine oxalate

Cat. No.: B4042607
M. Wt: 362.3 g/mol
InChI Key: NOMLBWOTNQAYLH-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-nitrophenoxy)ethanamine oxalate is a useful research compound. Its molecular formula is C17H18N2O7 and its molecular weight is 362.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.11140092 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurochemical Pharmacology of Psychoactive Substituted N-benzylphenethylamines

Research on psychoactive substituted N-benzylphenethylamines, such as 25D-NBOMe and 25N-NBOMe, reveals their high potency as agonists at 5-HT2A receptors. These compounds demonstrate biochemical pharmacology consistent with hallucinogenic activity, with little psychostimulant activity. Such studies contribute to understanding the receptor interactions of N-benzyl-substituted compounds, potentially guiding therapeutic research and the design of novel pharmacological agents (Eshleman et al., 2018).

Molecular Electronic Devices

The use of nitroamine redox centers in molecular electronic devices demonstrates the application of similar compounds in developing technologies with large on-off ratios and negative differential resistance, which are critical for the advancement of molecular electronics (Chen et al., 1999).

Synthetic Routes and Chemical Transformations

A novel synthetic route for compounds similar to N-benzyl-2-(2-nitrophenoxy)ethanamine oxalate highlights the chemical flexibility and potential for creating medically relevant compounds, such as intermediates for drugs treating benign prostatic hyperplasia (Luo et al., 2008).

Environmental and Catalytic Applications

Research on the nitration and hydroxylation of benzene presents environmental and catalytic applications of nitro-substituted compounds, indicating their role in chemical transformations and potential environmental impact (Vione et al., 2004).

Properties

IUPAC Name

N-benzyl-2-(2-nitrophenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3.C2H2O4/c18-17(19)14-8-4-5-9-15(14)20-11-10-16-12-13-6-2-1-3-7-13;3-1(4)2(5)6/h1-9,16H,10-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMLBWOTNQAYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCOC2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.